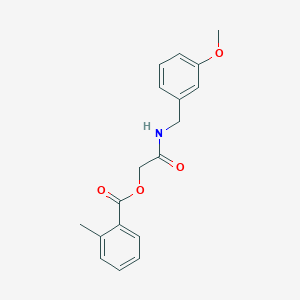
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate” is an organic compound containing a benzyl group, an amine group, an ester group, and a methoxy group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyl and benzoate groups), an amine group, and an ester group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the amine group (such as acylation or alkylation), reactions at the ester group (such as hydrolysis or reduction), and reactions at the aromatic rings (such as electrophilic aromatic substitution) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ester groups could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study involving the synthesis and characterization of zinc phthalocyanine derivatives, which are closely related to 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-methylbenzoate in their structural motifs, highlights the potential of these compounds in photodynamic therapy (PDT). The synthesized compounds exhibited excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
Another research avenue explores the synthesis of novel heterocyclic compounds derived from similar structural frameworks, demonstrating significant enzyme inhibitory activities. These compounds, including 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides, showed promising results in inhibiting lipase and α-glucosidase enzymes. Such enzyme inhibitors are crucial in developing therapeutic agents for diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial Agents
Research on Schiff bases derived from benzothiazoles, which share a similar chemical backbone with this compound, revealed their potential as antibacterial agents. These compounds were synthesized and their Zn(II) complexes showed promising results against pathogenic bacterial strains, highlighting the potential of such compounds in antibacterial applications (Chohan, Scozzafava, & Supuran, 2003).
Antitubulin Agents
The synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, structurally related to the compound of interest, demonstrated potent antiproliferative effects targeting tubulin at the colchicine binding site. These findings underscore the potential use of such compounds as antimitotic agents in cancer therapy (Romagnoli et al., 2008).
Antioxidant and Enzyme Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings, similar to the chemical structure , have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The compounds displayed significant inhibitory potentials, highlighting their relevance in managing oxidative stress and related metabolic disorders (Pillai et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-3-4-9-16(13)18(21)23-12-17(20)19-11-14-7-5-8-15(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGQMHRHJLJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)

![N-(furan-2-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2914851.png)

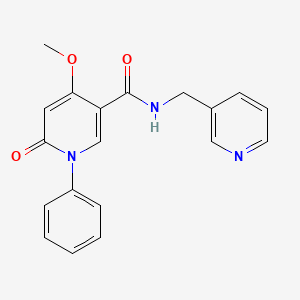
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)
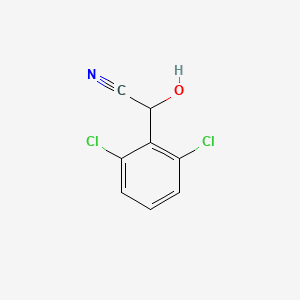
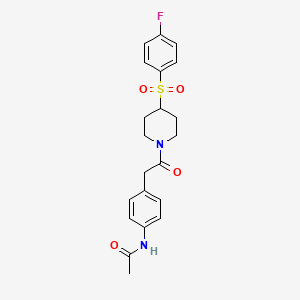
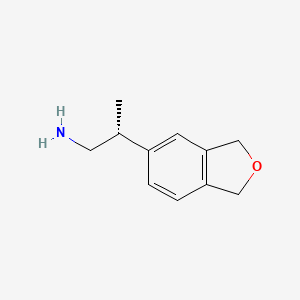
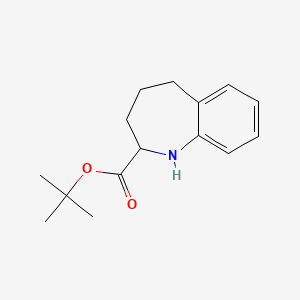
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)
![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)